Elevated Calculated LogP Relative to the Direct N‑Aryl Analog Enhances Predicted Membrane Permeability
The target compound yields a calculated LogP of 0.3161, which is 0.038 log units higher than the LogP of 0.278 reported for the N1-(4-methoxyphenyl) congener (CAS 852956-32-2) when both values are derived from the same in silico prediction methodology . This increment, driven by the ethylene spacer, shifts the compound toward improved passive membrane permeability while remaining within favorable drug-like space (LogP < 5).
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.3161 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione (CAS 852956-32-2): LogP 0.278 |
| Quantified Difference | ΔLogP = +0.038 |
| Conditions | Leyan calculated properties database (same prediction engine) |
Why This Matters
Small LogP differences can significantly impact passive diffusion rates and off-target binding; this compound is a strategically distinct choice for programs targeting intracellular or CNS-exposed targets.
